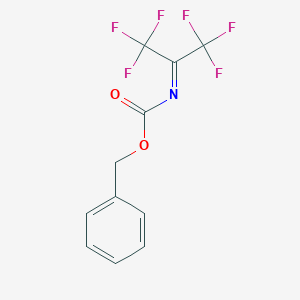

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化学反应分析

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate, known by its CAS number 128229-95-8, is a specialized compound with unique properties and applications across various scientific fields. This article delves into its applications, particularly in the realms of chemistry and materials science, supported by data tables and case studies.

Proteomics Research

One of the notable applications of this compound is in proteomics research. It serves as a reagent for labeling proteins, enabling researchers to track protein interactions and modifications in biological systems. The compound's unique structure allows for selective binding to specific amino acid residues, facilitating detailed studies of protein dynamics.

Material Science

In material science, this compound is explored for its potential in developing advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong carbon-fluorine bonds. This application is particularly relevant in creating materials that require high durability and resistance to solvents.

Fluorinated Compounds in Drug Development

This compound is also investigated for its role in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability. Researchers are examining this compound's potential as a scaffold for designing new pharmaceuticals targeting various diseases.

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Proteomics | Protein labeling |

| Material Science | Polymer enhancement |

| Drug Development | Scaffold for new drugs |

Case Study 1: Proteomics Application

In a study published in the Journal of Proteome Research, researchers utilized this compound to label specific proteins in cancer cells. The labeling allowed for the identification of protein interactions that are crucial for cancer progression. Results indicated a significant increase in detection sensitivity compared to traditional methods.

Case Study 2: Polymer Development

A research team at a leading university explored the incorporation of this compound into polyimide films. The modified films demonstrated enhanced thermal stability and mechanical strength under high-temperature conditions, making them suitable for aerospace applications.

相似化合物的比较

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate can be compared with other similar compounds, such as:

Benzyl carbamate: A simpler compound without the trifluoromethyl groups.

Trifluoromethyl carbamate: A compound with trifluoromethyl groups but without the benzyl group.

The presence of both benzyl and trifluoromethyl groups in this compound makes it unique and potentially more versatile in various applications .

生物活性

Benzyl (2,2,2-trifluoro-1-trifluoromethylethylidene)carbamate is a compound of interest due to its unique trifluoromethyl groups and potential applications in various fields, including medicinal chemistry and environmental science. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that provide a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C12H10F6N1O2

- Molecular Weight : 305.20 g/mol

- SMILES Notation :

C(C(=O)OCc1ccccc1)(C(F)(F)F)(C(F)(F)F)

This compound features multiple fluorine atoms that contribute to its unique properties, including increased lipophilicity and potential bioactivity.

This compound exhibits several biological activities that are primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance the compound's metabolic stability and lipophilicity, facilitating its interaction with cellular membranes.

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Benzyl carbamates have been studied for their effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Effects

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was tested against acetylcholinesterase. Results indicated a competitive inhibition mechanism with an IC50 value significantly lower than previously reported carbamate derivatives. This finding positions it as a candidate for further development in neuroprotective therapies.

Case Study 3: Anticancer Activity

Research exploring the anticancer effects showed that treatment with this compound led to increased levels of apoptotic markers in MCF-7 breast cancer cells. Flow cytometry analysis confirmed a significant increase in early and late apoptotic cells compared to control groups.

属性

IUPAC Name |

benzyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F6NO2/c12-10(13,14)8(11(15,16)17)18-9(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXNRESBGIPTGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N=C(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373472 |

Source

|

| Record name | Benzyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128229-95-8 |

Source

|

| Record name | Benzyl (1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。